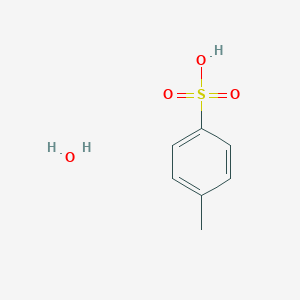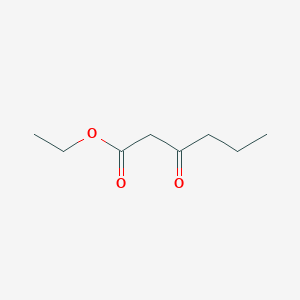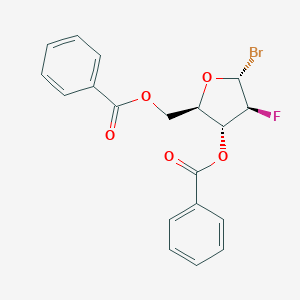
N-Boc-4-pipéridinométhanol
Vue d'ensemble
Description
N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of piperidine and contains a tert-butyloxycarbonyl (t-BOC) protecting group. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .
Applications De Recherche Scientifique
N-Boc-4-piperidinemethanol is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.
Medicine: Involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of N-Boc-4-piperidinemethanol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, N-Boc-4-piperidinemethanol increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
N-Boc-4-piperidinemethanol acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine at synapses, leading to prolonged cholinergic effects .
Biochemical Pathways
The inhibition of AChE by N-Boc-4-piperidinemethanol affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and memory processing. By inhibiting AChE, N-Boc-4-piperidinemethanol disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Result of Action
The inhibition of AChE by N-Boc-4-piperidinemethanol leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels. For instance, it can enhance neurotransmission in cholinergic neurons, potentially affecting processes such as learning and memory . Moreover, it has been suggested that N-Boc-4-piperidinemethanol could be used to study Alzheimer’s Disease .
Analyse Biochimique
Biochemical Properties
N-Boc-4-piperidinemethanol is known to be an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, N-Boc-4-piperidinemethanol increases the concentration of acetylcholine, thereby enhancing cholinergic transmission .
Cellular Effects
In vitro studies have shown that N-Boc-4-piperidinemethanol can inhibit tumor growth and induce apoptosis in cancer cells . This could be due to its ability to bind to the epidermal growth factor receptor (EGFR) and prevent the binding of ligands . EGFR is often overexpressed in various types of cancers, and its activation leads to cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of N-Boc-4-piperidinemethanol involves its interaction with the acetylcholinesterase enzyme. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can enhance cholinergic transmission, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning .
Temporal Effects in Laboratory Settings
Given its role as an acetylcholinesterase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the drug remains in the system .
Dosage Effects in Animal Models
As with any drug, it is likely that its effects would vary with dosage, with higher doses potentially leading to more pronounced effects or even toxicity .
Metabolic Pathways
Given its role as an acetylcholinesterase inhibitor, it is likely involved in the cholinergic pathway .
Transport and Distribution
Given its molecular structure, it is likely that it can cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely that it localizes to synapses, where acetylcholinesterase is found .
Méthodes De Préparation
N-Boc-4-piperidinemethanol can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate. The synthetic route involves the following steps :
Reaction Setup: 4-piperidinemethanol is dissolved in dichloromethane, and di-tert-butyldicarbonate is added dropwise to the reaction flask in an ice bath.
Reaction Conditions: The mixture is stirred at room temperature overnight.
Quenching and Purification: The reaction solution is quenched by adding water, washed with saturated sodium bicarbonate solution, and purified to obtain a white powder of N-Boc-4-piperidinemethanol.
Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-Boc-4-piperidinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions include N-Boc-4-piperidinecarboxaldehyde and N-Boc-4-piperidinecarboxylic acid .
Comparaison Avec Des Composés Similaires
N-Boc-4-piperidinemethanol can be compared with other similar compounds, such as:
N-Boc-4-piperidineethanol: Contains an ethanol group instead of a hydroxymethyl group.
4-piperidinemethanol: Lacks the tert-butyloxycarbonyl protecting group.
N-Boc-4-piperidinecarboxaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
The uniqueness of N-Boc-4-piperidinemethanol lies in its combination of the tert-butyloxycarbonyl protecting group and the hydroxymethyl functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEDVGRUGMPBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377291 | |
| Record name | N-Boc-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123855-51-6 | |
| Record name | N-Boc-4-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-4-piperidinemethanol in the synthesis of GDC-0310?
A1: N-Boc-4-piperidinemethanol is a crucial building block in the synthesis of GDC-0310. It participates in a regioselective aromatic nucleophilic substitution (SNAr) reaction with 1-chloro-2,4-difluorobenzene. [] This reaction is the first step in building the complex piperidine structure that ultimately becomes part of the GDC-0310 molecule. The Boc protecting group on the nitrogen atom of N-Boc-4-piperidinemethanol is strategically important to ensure regioselectivity and prevent unwanted side reactions during the SNAr reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
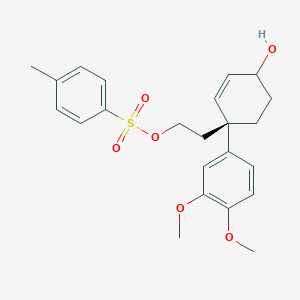

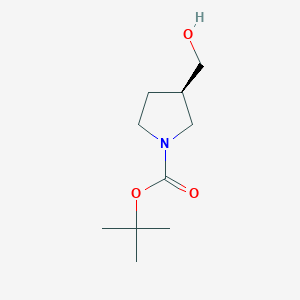
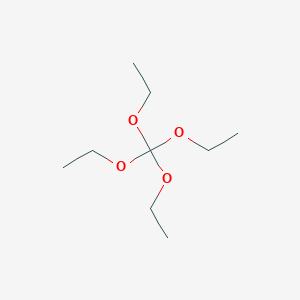
![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
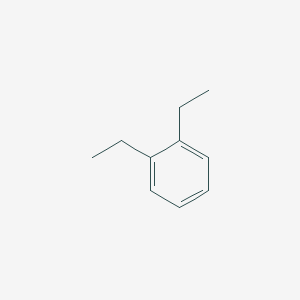
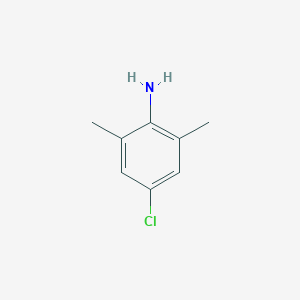
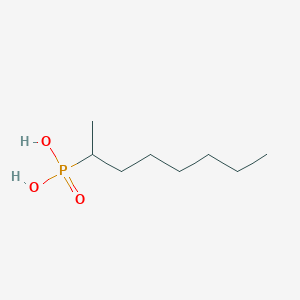
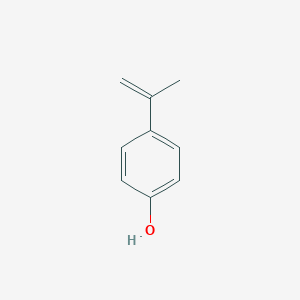
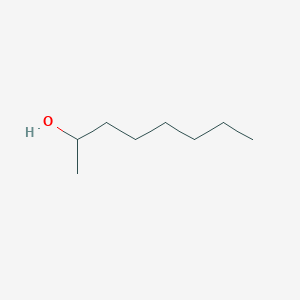
![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)
